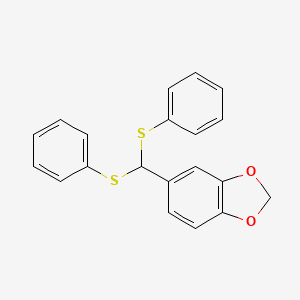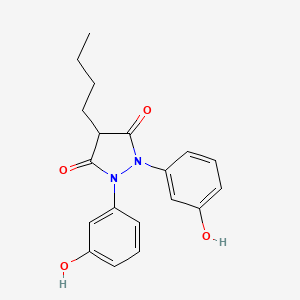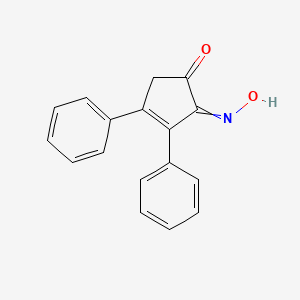
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one is an organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopentene ring substituted with two phenyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
The synthesis of (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 3,4-diphenylcyclopent-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Analyse Chemischer Reaktionen
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one can be compared with other similar compounds such as:
2-Hydroxyimino-3,4-diphenylcyclopent-2-en-1-one: Differing only in the position of the double bond.
3,4-Diphenylcyclopent-2-en-1-one: Lacking the hydroxyimino group.
2-Hydroxyimino-3,4-diphenylcyclopent-3-en-1-one: An isomer with a different configuration
Eigenschaften
CAS-Nummer |
5446-65-1 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-hydroxyimino-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-15-11-14(12-7-3-1-4-8-12)16(17(15)18-20)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI-Schlüssel |
PMDSLNUJQBMKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=NO)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


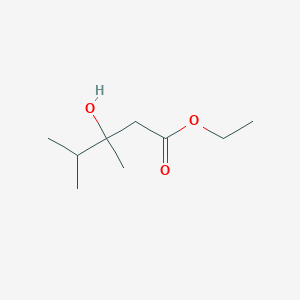
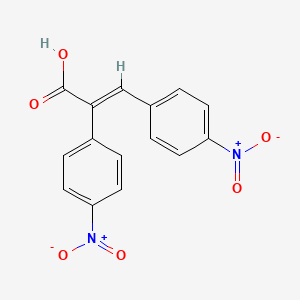
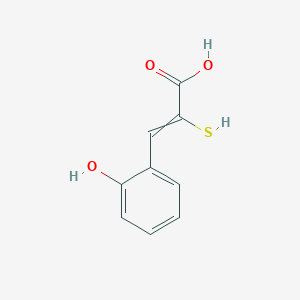
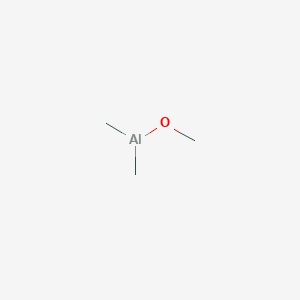

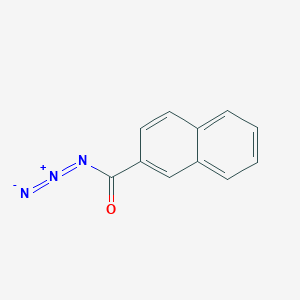
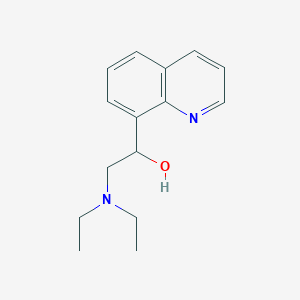

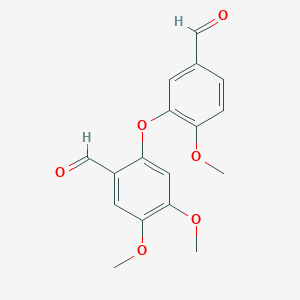
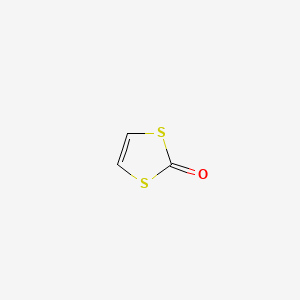
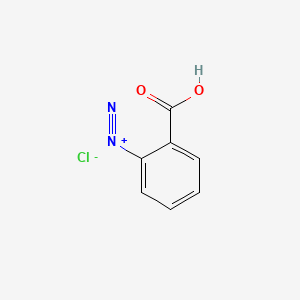
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
